(2E)-1-Methyl-N-phenylpyridin-2(1H)-imine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-Methyl-N-phenylpyridin-2(1H)-imine typically involves the reaction of 2-chloropyridine with aniline in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the aniline group, forming the desired imine compound. The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-Methyl-N-phenylpyridin-2(1H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reaction conditions often involve refluxing the mixture in solvents like ethanol or toluene and maintaining specific temperatures to optimize the reaction rates.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted pyridine compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science .
Scientific Research Applications
(2E)-1-Methyl-N-phenylpyridin-2(1H)-imine has several scientific research applications:
Mechanism of Action
The mechanism of action of (2E)-1-Methyl-N-phenylpyridin-2(1H)-imine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique catalytic properties. Additionally, its imine group can participate in various chemical reactions, leading to the formation of reactive intermediates that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
(2E)-1-Methyl-N-phenylpyridin-2(1H)-ylidene: This compound shares a similar pyridine structure but differs in the substituents attached to the nitrogen atom.
N-Phenylpyridin-2-amine: Another related compound with an amine group instead of an imine group, exhibiting different chemical reactivity.
Uniqueness
Its ability to form stable metal complexes and participate in various chemical reactions makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
1-methyl-N-phenylpyridin-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-14-10-6-5-9-12(14)13-11-7-3-2-4-8-11/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMDNUGISXCWQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=CC1=NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50541054 |
Source
|
Record name | (2E)-1-Methyl-N-phenylpyridin-2(1H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50541054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51859-09-7 |
Source
|
Record name | (2E)-1-Methyl-N-phenylpyridin-2(1H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50541054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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